Amrinone lactate

Description

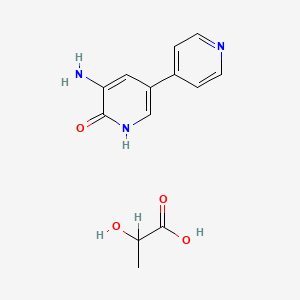

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

75898-90-7 |

|---|---|

Formule moléculaire |

C13H15N3O4 |

Poids moléculaire |

277.28 g/mol |

Nom IUPAC |

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6) |

Clé InChI |

DOSIONJFGDSKCQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amrinone lactate, Inamrinone lactate, Inocor |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Modulation of the cAMP Signaling Pathway by Amrinone Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate, a bipyridine derivative, is a positive inotropic and vasodilatory agent.[1] Historically used in the short-term management of congestive heart failure, its mechanism of action provides a compelling case study in the targeted modulation of intracellular signaling pathways.[2] This technical guide delves into the core of this compound's function: its interaction with and modulation of the cyclic adenosine monophosphate (cAMP) signaling cascade. Understanding this pathway is crucial for researchers in cardiovascular pharmacology and drug development seeking to leverage similar mechanisms for therapeutic benefit. This document provides a detailed overview of the signaling pathway, quantitative data on Amrinone's effects, and comprehensive experimental protocols for studying its activity.

Mechanism of Action: Inhibition of Phosphodiesterase 3

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP.[1][3] By inhibiting PDE3, this compound effectively increases the intracellular concentration of cAMP in cardiac and vascular smooth muscle cells.[1][2] This elevation in cAMP levels triggers a cascade of downstream events that ultimately define the drug's physiological effects.

In cardiac myocytes, the accumulation of cAMP leads to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates various intracellular proteins, including L-type calcium channels, which enhances calcium influx into the cell.[1] This increased intracellular calcium concentration results in a more forceful contraction of the cardiac muscle, producing a positive inotropic effect.[1]

In vascular smooth muscle cells, the elevated cAMP levels also activate PKA, which in turn leads to the phosphorylation of proteins that promote muscle relaxation. This results in vasodilation, reducing both preload and afterload on the heart.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the effects of Amrinone on PDE3 inhibition and subsequent physiological responses.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for PDE3 Inhibition | 19.5 µM | Not specified | [3] |

| 9.863 ± 1.709 µM | Recombinant Human PDE3 (at 34°C) | [4] | |

| 15.07 ± 1.855 µM | Recombinant Human PDE3 (at 32°C) | [4] | |

| ~21 µM | Rabbit aortic smooth muscle cells | [5] |

Table 1: Amrinone IC50 Values for PDE3 Inhibition

| Effect | Concentration | Observation | Cell/Tissue Type | Reference |

| cAMP Accumulation | 100 µg/mL | ~70% increase in cAMP concentration | Rabbit aorta | [6] |

| Inotropic Effect | 1-10 mg/kg | Increased rate and force of heart contraction | Anesthetized and unanesthetized dogs | [3] |

| Vasodilation | 10-100 µg/mL | Dose-dependent inhibition of norepinephrine-induced contractions | Rabbit aorta | [6] |

| 20-400 µmol/L | Dose-dependent contractures | Porcine skeletal muscle | [7] |

Table 2: Functional Effects of Amrinone

Mandatory Visualizations

References

- 1. What is the mechanism of Inthis compound? [synapse.patsnap.com]

- 2. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The effects of amrinone on contractility, Ca2+ uptake and cAMP in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-III-inhibition with amrinone leads to contracture development in skeletal muscle preparations of malignant hyperthermia susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

Inamrinone Lactate: A Technical Guide to its Positive Inotropic and Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inamrinone lactate, a bipyridine derivative, is a potent positive inotropic and vasodilatory agent.[1][2] Its therapeutic effects are primarily attributed to the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3][4] This inhibition leads to an accumulation of intracellular cAMP in both cardiac and vascular smooth muscle cells, resulting in enhanced myocardial contractility and systemic vasodilation.[1][5] This guide provides an in-depth technical overview of the molecular mechanisms, physiological effects, and experimental evaluation of inthis compound.

Core Mechanism of Action: Phosphodiesterase III Inhibition

Inamrinone's primary molecular target is the PDE3 enzyme.[1][2] By inhibiting PDE3, inamrinone prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby increasing the intracellular concentration of cAMP.[6][7] This elevation in cAMP levels is the cornerstone of inamrinone's dual inotropic and vasodilatory actions.

Positive Inotropic Effect in Cardiac Myocytes

In cardiac muscle cells, the increase in cAMP activates Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in excitation-contraction coupling, most notably the L-type calcium channels and phospholamban.[1][5] Phosphorylation of L-type calcium channels enhances calcium influx into the cell during an action potential.[1] This, in turn, triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release.[5] The resulting increase in cytosolic calcium concentration leads to a more forceful contraction of the myocardial fibers, manifesting as a positive inotropic effect.[1][5]

Figure 1: Signaling pathway of inamrinone's positive inotropic effect.

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, the elevated cAMP levels also activate PKA.[5] However, in this cell type, PKA activation leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK).[7] MLCK is essential for the phosphorylation of myosin, a key step in smooth muscle contraction. By inhibiting MLCK, inamrinone prevents myosin phosphorylation, leading to the relaxation of vascular smooth muscle.[7] This relaxation of both arterial and venous vessels results in vasodilation, which in turn reduces both preload and afterload on the heart.[1][3]

Figure 2: Signaling pathway of inamrinone's vasodilatory effect.

Quantitative Hemodynamic Effects

Intravenous administration of inthis compound produces significant and rapid changes in hemodynamic parameters. The onset of action is within 5 minutes, with peak effects observed in about 10 minutes.[6]

| Hemodynamic Parameter | Effect | Magnitude of Change | Citation |

| Cardiac Index | Increase | 39% increase (from 1.8 to 2.6 L/min/m²) | [8] |

| Cardiac Output | Increase | Progressive increase with dose | [9][10] |

| Stroke Volume | Increase | Progressive increase with dose | [5][10] |

| Left Ventricular End-Diastolic Pressure | Decrease | 44% decrease (from 25 to 14 mmHg) | [8] |

| Pulmonary Capillary Wedge Pressure | Decrease | 46% decrease (from 28 to 15 mmHg) | [8][9] |

| Systemic Vascular Resistance | Decrease | Significant reduction | [9][10] |

| Mean Arterial Pressure | Minimal Change or Slight Decrease | ~7% decrease (from 86 to 80 mmHg) | [8][11] |

| Heart Rate | No significant change | Unaltered in most studies | [8][9] |

Note: The magnitudes of change are derived from clinical studies in patients with congestive heart failure and may vary based on patient population and dosage.

Experimental Protocols for Preclinical Evaluation

Standardized experimental protocols are crucial for the preclinical assessment of inamrinone's inotropic and vasodilatory properties.

Assessment of Positive Inotropic Effects

Isolated Papillary Muscle Preparation:

-

Tissue Preparation: Hearts are rapidly excised from euthanized animals (e.g., guinea pigs, rabbits). The right ventricle is opened, and a thin papillary muscle is carefully dissected.

-

Mounting: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The base of the muscle is fixed, and the tendon is connected to an isometric force transducer.

-

Stimulation: The muscle is stimulated with platinum electrodes at a fixed frequency (e.g., 1 Hz) and a voltage slightly above the threshold.

-

Equilibration: The preparation is allowed to equilibrate for at least 60 minutes, with periodic adjustments of resting tension.

-

Data Acquisition: A baseline contractile force is recorded. Inamrinone is then added to the organ bath in a cumulative concentration-response manner. The developed tension and the maximum rate of tension development (dT/dt_max) are recorded at each concentration.

-

Analysis: A concentration-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) and the maximum inotropic response.

Figure 3: Workflow for assessing inotropic effects in isolated papillary muscle.

Assessment of Vasodilatory Effects

Isolated Aortic Ring Preparation:

-

Tissue Preparation: The thoracic aorta is excised and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the aorta is cut into rings (2-3 mm in width).

-

Mounting: The rings are mounted between two L-shaped stainless-steel hooks in an organ bath, with one hook fixed and the other connected to a force transducer.

-

Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension (e.g., 2g).

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.

-

Data Acquisition: Once a stable plateau of contraction is reached, inamrinone is added cumulatively to the bath. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Analysis: A concentration-response curve for relaxation is constructed to determine the EC₅₀ and the maximal relaxation response.

Pharmacokinetics and Metabolism

| Parameter | Value | Citation |

| Onset of Action | 5 minutes | [6] |

| Peak Effect | 10 minutes | [6] |

| Volume of Distribution | 1.2 L/kg | [6][12] |

| Plasma Protein Binding | 10% to 49% | [12] |

| Elimination Half-life (Normal) | ~3.6 - 4 hours | [3][12] |

| Elimination Half-life (CHF) | ~5.8 - 8 hours | [3][6] |

| Metabolism | Hepatic (conjugation) | [2][12] |

| Excretion | Primarily urine | [2][12] |

Adverse Effects and Clinical Considerations

The primary dose-limiting side effect of inamrinone is thrombocytopenia, which is more common with prolonged therapy.[6][13] Hypotension due to its vasodilatory effect can also occur.[13] Arrhythmias have been reported in a small percentage of patients, although a causal link can be difficult to establish in the context of severe underlying heart disease.[6][13] Due to these potential adverse effects and the availability of newer agents with better safety profiles (e.g., milrinone), inamrinone is now considered an off-market drug in many regions, including the United States.[6] Its use was typically reserved for the short-term management of severe congestive heart failure unresponsive to conventional therapies like digitalis, diuretics, and other vasodilators.[3][6]

Conclusion

Inthis compound is a potent inodilator that exerts its effects through the specific inhibition of phosphodiesterase III.[1][3] This leads to a rise in intracellular cAMP, resulting in a beneficial combination of increased myocardial contractility and reduced vascular resistance.[1][5] While its clinical use has been largely superseded due to side effects, the study of inamrinone has been instrumental in understanding the therapeutic potential of PDE3 inhibition in cardiovascular disease. The detailed mechanisms and experimental protocols outlined in this guide provide a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. What is the mechanism of Inthis compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Articles [globalrx.com]

- 4. What is Inthis compound used for? [synapse.patsnap.com]

- 5. Amrinone - Wikipedia [en.wikipedia.org]

- 6. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Hemodynamic assessment of amrinone. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous use of amrinone for the treatment of the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intravenous amrinone in left ventricular failure complicated by acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Echocardiographic evaluation of cardiovascular effects of amrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inthis compound [glowm.com]

- 13. drugs.com [drugs.com]

Amrinone Lactate in Congestive Heart Failure: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate, a bipyridine derivative, is a positive inotropic agent with vasodilator properties that has been investigated for the management of congestive heart failure (CHF). Its unique mechanism of action, distinct from digitalis glycosides and catecholamines, has made it a subject of significant research interest. This technical guide provides an in-depth overview of this compound's core role in CHF research, focusing on its mechanism of action, quantitative effects observed in clinical and preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme abundant in cardiac and vascular smooth muscle tissues.[1][2][3][4] This inhibition leads to a cascade of intracellular events:

-

Increased Cyclic Adenosine Monophosphate (cAMP): By inhibiting PDE III, amrinone prevents the degradation of cAMP, leading to its accumulation within cardiac myocytes and vascular smooth muscle cells.[1][4]

-

Enhanced Cardiac Contractility (Positive Inotropy): In cardiac muscle, elevated cAMP levels activate protein kinase A (PKA).[1] PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cells.[1] This rise in intracellular calcium enhances the force of myocardial contraction, resulting in a positive inotropic effect and improved cardiac output.[1][5]

-

Vasodilation: In vascular smooth muscle, increased cAMP levels also lead to relaxation.[1] This results in both arterial and venous dilation, reducing both afterload (systemic vascular resistance) and preload (venous return to the heart), which further alleviates the workload on the failing heart.[1][2]

The following diagram illustrates the signaling pathway of this compound in a cardiac myocyte.

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various research studies.

Table 1: Hemodynamic Effects of Intravenous Amrinone in Patients with Congestive Heart Failure

| Parameter | Baseline (Mean ± SD) | Post-Amrinone (Mean ± SD) | Percentage Change | Study |

| Cardiac Index (L/min/m²) | 1.8 ± 0.3 | 2.6 ± 0.3 | +44% | Benotti et al. (1978)[6] |

| Left Ventricular End-Diastolic Pressure (mmHg) | 25 ± 9 | 14 ± 7 | -44% | Benotti et al. (1978)[6] |

| Pulmonary Capillary Wedge Pressure (mmHg) | 28 ± 8 | 15 ± 4 | -46% | Benotti et al. (1978)[6] |

| Right Atrial Pressure (mmHg) | 12 ± 6 | 7 ± 5 | -42% | Benotti et al. (1978)[6] |

| Mean Aortic Pressure (mmHg) | 86 ± 10 | 80 ± 7 | -7% | Benotti et al. (1978)[6] |

| Peak dP/dt (mmHg/s) | 849 ± 233 | 1206 ± 456 | +42% | Benotti et al. (1978)[6] |

| Cardiac Index (L/min/m²) | 1.54 ± 0.35 | 2.8 ± 0.61 | +82% | Goenen et al. (1984)[7] |

| Pulmonary Artery Capillary Pressure (mmHg) | 31 ± 7.1 | 23 ± 7.6 | -26% | Goenen et al. (1984)[7] |

Table 2: Dose-Response Effects of Intravenous Amrinone in Left Ventricular Failure Post-Myocardial Infarction

| Parameter | Low-Dose Infusion (200-800 µg/kg/h) | High-Dose Infusion (800-3200 µg/kg/h) | Study |

| Pulmonary Artery Occluded Pressure (PAOP) | Significant Reduction (p < 0.01) | Dose-related Reduction | Timmis et al. (1985)[8] |

| Cardiac Output | Significant Increase (p < 0.05) | Not Dose-related | Timmis et al. (1985)[8] |

| Systemic Vascular Resistance | Significant Reduction (p < 0.05) | Not Dose-related | Timmis et al. (1985)[8] |

| Heart Rate | - | Dose-related Increase | Timmis et al. (1985)[8] |

Note: The study by Timmis et al. (1985) randomized patients into low-dose and high-dose groups, with infusions given consecutively over 30 minutes for each of the three steps within each group.

Table 3: Effects of Oral Amrinone in Chronic Congestive Heart Failure (Multicenter Withdrawal Study)

| Parameter | Continued Amrinone (n=31) | Switched to Placebo (n=21) | p-value | Study |

| Change in Exercise Time from Randomization | -7% | -10% | NS | DiBianco et al. (1984)[9] |

| Worsened CHF Requiring Termination | 4 (13%) | 4 (18%) | NS | DiBianco et al. (1984)[9] |

NS = Not Significant. This study highlighted a lack of sustained benefit with long-term oral amrinone therapy in the dosages tested.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in this compound research.

In Vitro Study: Isolated Perfused Working Guinea-Pig Heart

This protocol allows for the analysis of cardiac function and metabolism in a controlled ex vivo environment.[10]

-

Heart Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion to wash out blood. The heart is then switched to a working heart preparation, allowing the perfusate to enter the left atrium and be ejected from the aorta against a set pressure.

-

Perfusion Medium: A Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, is typically used as the perfusate.

-

Experimental Groups:

-

Control group: Perfusion with standard medium.

-

Amrinone group(s): Perfusion with medium containing amrinone at various concentrations (e.g., 20 µg/mL and 200 µg/mL).[10]

-

-

Data Acquisition:

-

Hemodynamic Parameters: Heart rate (HR), mean systolic aortic pressure (SP), aortic flow (AF), and coronary flow (CF) are continuously measured. Cardiac output (CO), stroke volume (SV), and the rate of external work (W) are calculated.[10]

-

Metabolic Parameters: Oxygen consumption (VO₂) is determined by measuring the difference in oxygen content between the arterial and venous perfusate. Lactate production is measured from coronary effluent samples.[10]

-

-

Procedure: After a stabilization period, baseline measurements are recorded. The hearts are then allowed to fail spontaneously for a period (e.g., 90 minutes) before the addition of amrinone to the perfusion medium.[10] Measurements are then repeated.

The following diagram illustrates the experimental workflow for the isolated perfused working heart model.

Caption: Experimental workflow for an isolated perfused working heart study.

In Vitro Study: Primary Rat Cardiomyocyte Culture

This protocol is used to investigate the direct cellular effects of amrinone on cardiac muscle cells, particularly in the context of inflammatory signaling.[11]

-

Cell Isolation and Culture: Cardiomyocytes are isolated from neonatal rat ventricles by enzymatic digestion. The cells are then plated on culture dishes and maintained in an appropriate growth medium.

-

Experimental Treatment:

-

Cells are treated with an inflammatory stimulus such as endotoxin (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Concurrent treatment groups include the inflammatory stimulus plus clinically relevant concentrations of amrinone (e.g., 10 to 50 µmol/L).[11]

-

Control groups receive the vehicle or amrinone alone.

-

-

Molecular Analysis:

-

NF-κB Activation: Nuclear extracts are prepared, and electrophoretic mobility shift assays (EMSA) are performed to assess the activation of the transcription factor NF-κB.

-

Protein Expression: Western immunoblotting is used to measure the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Cytokine Production: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the production of pro-inflammatory cytokines in the cell culture supernatant.[11]

-

Clinical Trial: Hemodynamic Assessment in Patients with Congestive Heart Failure

This protocol outlines a typical design for evaluating the acute hemodynamic effects of intravenous amrinone in human subjects.[6]

-

Patient Selection: Patients with severe congestive heart failure, often refractory to standard therapies like digitalis and diuretics, are enrolled.[6]

-

Instrumentation: A thermodilution pulmonary artery catheter is inserted to measure cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and right atrial pressure. An arterial line is placed for continuous blood pressure monitoring.

-

Baseline Measurements: After instrumentation, patients are allowed to stabilize, and baseline hemodynamic measurements are recorded.

-

Drug Administration: Amrinone is administered intravenously, typically as a loading dose followed by a continuous infusion. Doses have ranged from 1.85 to 3.5 mg/kg in initial studies.[6]

-

Hemodynamic Monitoring: Hemodynamic parameters are measured at regular intervals during and after the amrinone infusion to assess the onset, peak, and duration of its effects.

-

Data Analysis: Pre- and post-infusion data are statistically compared to determine the significance of any observed changes in hemodynamic variables.

Conclusion

This compound has played a significant role in the research of congestive heart failure, primarily through its action as a PDE III inhibitor, which confers both positive inotropic and vasodilatory effects. While acute intravenous administration has been shown to improve hemodynamic parameters in patients with severe heart failure, long-term oral therapy has not demonstrated sustained efficacy and is associated with adverse effects.[9][12][13] The experimental protocols detailed herein have been instrumental in elucidating its mechanisms and clinical effects. Future research may focus on understanding the differential effects of various PDE inhibitors and their potential roles in specific subpopulations of heart failure patients.[11]

References

- 1. What is the mechanism of Inthis compound? [synapse.patsnap.com]

- 2. Amrinone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Hemodynamic assessment of amrinone. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of amrinone in acute severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haemodynamic dose-response effects of intravenous amrinone in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral amrinone for the treatment of chronic congestive heart failure: results of a multicenter randomized double-blind and placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of amrinone on cardiac function, oxygen consumption and lactate production of an isolated, perfused, working guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term oral administration of amrinone for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amrinone therapy for congestive heart failure in outpatients with idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Amrinone Lactate's Impact on Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone lactate, a bipyridine derivative, is a positive inotropic agent with vasodilatory properties used in the short-term management of severe congestive heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle. This dual action of enhancing myocardial contractility while reducing both preload and afterload results in a unique and complex effect on myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its impact on MVO2, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and a review of the underlying signaling pathways.

Introduction

The management of acute decompensated heart failure often requires inotropic support to improve cardiac output and maintain organ perfusion. However, many traditional inotropic agents, such as catecholamines, increase myocardial contractility at the cost of significantly elevated myocardial oxygen consumption, which can be detrimental in patients with underlying ischemic heart disease. This compound emerged as a therapeutic alternative with a potentially more favorable energetic profile. By combining positive inotropy with systemic and coronary vasodilation, amrinone can augment cardiac performance without a proportional increase in myocardial oxygen demand, and in some cases, may even reduce it. This guide delves into the core mechanisms and experimental evidence that define the relationship between this compound and myocardial oxygen consumption.

Mechanism of Action

Amrinone's primary molecular target is the phosphodiesterase III (PDE3) enzyme. Inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation in cardiomyocytes and vascular smooth muscle cells.

-

In Cardiomyocytes: Increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium into the cell. This heightened intracellular calcium concentration enhances the force of myocardial contraction, resulting in a positive inotropic effect.

-

In Vascular Smooth Muscle: The elevation of cAMP in vascular smooth muscle cells also activates PKA, which in turn phosphorylates proteins that lead to muscle relaxation. This results in both arterial and venous vasodilation, causing a reduction in systemic vascular resistance (afterload) and a decrease in venous return to the heart (preload).

This dual mechanism of action is central to amrinone's effect on MVO2. The positive inotropic effect inherently increases oxygen demand, while the reduction in preload and afterload decreases the workload on the heart, thereby reducing oxygen consumption. The net effect on MVO2 is a balance between these opposing actions.

Signaling Pathway of this compound

Quantitative Data on Hemodynamic and Metabolic Effects

The following tables summarize the quantitative effects of this compound on key hemodynamic and metabolic parameters from various preclinical and clinical studies.

Table 1: Effects of Amrinone in a Canine Model of Ischemic Left Ventricular Failure

| Parameter | Baseline (LV Failure) | Amrinone (20 minutes) | % Change |

| Cardiac Output (L/min) | 1.62 ± 0.50 | 2.19 ± 0.52 | +35.2% |

| Left Ventricular End-Diastolic Pressure (mm Hg) | 21.6 ± 3.5 | 11.0 ± 5.4 | -49.1% |

| Peak Positive dP/dt (mm Hg/s) | 1264 ± 241 | 1800 ± 458 | +42.4% |

| Myocardial Oxygen Consumption (vol. min-1. g-1) | 0.124 ± 0.05 | 0.092 ± 0.04 | -25.8% |

| Data from a study in 11 dogs with induced ischemic left ventricular failure. |

Table 2: Hemodynamic and Metabolic Effects of Amrinone in Patients with Severe Congestive Heart Failure

| Parameter | Baseline | Amrinone (2.5 mg/kg IV over 1 hour) | p-value |

| Cardiac Index (L/min/m²) | 1.3 ± 0.4 | 2.2 ± 0.7 | < 0.01 |

| Left Ventricular Stroke Work (g-m/m²) | 10.6 ± 3.0 | 19.2 ± 6.3 | < 0.01 |

| Mean Pulmonary Wedge Pressure (mm Hg) | 31 ± 5 | 26 ± 4 | < 0.01 |

| Myocardial Arteriovenous Oxygen Difference (ml/L) | 129 ± 19 | 109 ± 17 | < 0.01 |

| Coronary Blood Flow (ml/min) | 215 ± 117 | 178 ± 84 | < 0.01 |

| Myocardial Oxygen Consumption (ml/min) | 27 ± 14 | 19 ± 9 | < 0.01 |

| Data from a study in nine patients with congestive heart failure secondary to coronary artery disease. |

Table 3: Comparison of Amrinone and Dobutamine in a Canine Model of Left Ventricular Failure

| Parameter | Group | Change from LV Failure |

| Stroke Volume Index | Dobutamine (7 µg/kg/min) | +78% |

| Amrinone (40 µg/kg/min) | +46% | |

| Amrinone (80 µg/kg/min) | +46% | |

| Pulmonary Capillary Wedge Pressure | Dobutamine | No significant change |

| Amrinone (40 µg/kg/min) | -44% | |

| Amrinone (80 µg/kg/min) | -38% | |

| Total Peripheral Resistance | Dobutamine | No significant change |

| Amrinone (40 µg/kg/min) | -32% | |

| Amrinone (80 µg/kg/min) | -29% | |

| Data from a study comparing amrinone and dobutamine in anesthetized dogs with induced left ventricular failure. |

Experimental Protocols

The assessment of amrinone's impact on myocardial oxygen consumption involves intricate experimental setups. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Canine Model of Ischemic Heart Failure

This protocol is designed to evaluate the effects of amrinone in a setting that mimics acute heart failure.

Objective: To measure hemodynamic parameters and MVO2 before and after amrinone administration in dogs with induced left ventricular failure.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery for blood pressure monitoring and blood sampling, and in the femoral vein for drug administration.

-

Surgical Instrumentation: A left thoracotomy is performed to expose the heart. A catheter is placed in the coronary sinus for venous blood sampling from the myocardium. A high-fidelity pressure transducer is placed in the left ventricle to measure pressure and calculate dP/dt. An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.

-

Induction of Heart Failure: Acute ischemic left ventricular failure is induced by occlusion of the left anterior descending coronary artery.

-

Data Collection:

-

Hemodynamic Measurements: Aortic pressure, left ventricular pressure, and cardiac output are continuously recorded.

-

MVO2 Calculation (Fick Principle):

-

Coronary blood flow (CBF) is measured using the thermodilution technique via the coronary sinus catheter.

-

Arterial and coronary sinus blood samples are drawn simultaneously.

-

The oxygen content of the blood samples is determined using a co-oximeter.

-

MVO2 is calculated using the formula: MVO2 = CBF × (Arterial O2 Content - Coronary Sinus O2 Content) .

-

-

-

Drug Administration: After baseline measurements in the heart failure state, amrinone is administered as an intravenous bolus followed by a continuous infusion.

-

Post-Drug Measurements: Hemodynamic and MVO2 measurements are repeated at specified intervals after the initiation of amrinone infusion.

Experimental Workflow: In Vivo Canine Model

Isolated Perfused Working Heart (Langendorff) Preparation

This ex vivo model allows for the study of cardiac function and metabolism independent of systemic neurohumoral influences.

Objective: To assess the direct effects of amrinone on myocardial contractility, coronary flow, and oxygen consumption in an isolated heart.

Methodology:

-

Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., guinea pig, rabbit) and immediately placed in ice-cold cardioplegic solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This maintains the viability of the heart muscle.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development. Electrodes may be placed on the epicardial surface to record an electrocardiogram. The perfusate flowing out of the coronary sinus is collected to measure coronary flow.

-

Data Collection:

-

Functional Parameters: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

-

MVO2 Measurement: The oxygen content of the perfusate entering the aorta and the effluent collected from the coronary sinus is measured using an oxygen electrode. MVO2 is calculated as the product of the coronary flow and the arteriovenous oxygen difference.

-

-

Drug Administration: Amrinone is added to the perfusion buffer at various concentrations.

-

Data Analysis: The effects of different amrinone concentrations on cardiac function and MVO2 are determined.

Discussion

The collective evidence from both animal and human studies indicates that this compound possesses a unique profile in its effects on myocardial energetics. While it is a potent inotrope, the concurrent vasodilation plays a crucial role in mitigating the expected rise in myocardial oxygen consumption. In failing hearts, where preload and afterload are often elevated, the reduction in ventricular wall tension from amrinone's vasodilatory effects can be substantial enough to offset or even outweigh the increased oxygen demand from enhanced contractility. This leads to an improvement in cardiac efficiency.

In contrast, traditional catecholaminergic inotropes like dobutamine, which have less pronounced vasodilatory effects, tend to cause a more significant increase in MVO2 for a similar improvement in cardiac output. This makes amrinone a potentially advantageous agent in clinical scenarios where myocardial ischemia is a concern. However, long-term use of amrinone has been associated with adverse outcomes, limiting its application to acute, short-term therapy.

Conclusion

An In-Depth Technical Guide to the Immunosuppressive Action of Amrinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a phosphodiesterase III (PDE3) inhibitor historically used for its inotropic and vasodilatory effects in the management of heart failure, exhibits significant immunosuppressive properties. This technical guide provides a comprehensive overview of the mechanisms underlying amrinone's immunomodulatory actions, focusing on its impact on key inflammatory signaling pathways and cellular responses. Contrary to its primary pharmacological classification, the immunosuppressive effects of amrinone are largely independent of its PDE3 inhibitory activity and subsequent increases in intracellular cyclic adenosine monophosphate (cAMP). The core mechanism of amrinone's immunosuppressive action lies in its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. This guide details the experimental evidence, quantitative data, and methodologies used to elucidate amrinone's effects on cytokine production, inflammatory enzyme expression, and lymphocyte activity.

Core Mechanism of Immunosuppression: Inhibition of NF-κB Signaling

The primary mechanism driving the immunosuppressive effects of amrinone is the inhibition of the NF-κB signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes involved in inflammation.

Studies have demonstrated that amrinone significantly reduces the activation of NF-κB in various cell types, including cardiomyocytes, macrophages, and endothelial cells.[1] This inhibitory effect is observed in response to inflammatory stimuli such as endotoxin (lipopolysaccharide, LPS) and tumor necrosis factor-alpha (TNF-α).[1] Importantly, this action is not a class effect of PDE3 inhibitors, as the related compound milrinone does not exhibit the same NF-κB inhibitory properties.[1] Furthermore, the use of cell-permeable cAMP analogs does not replicate the immunosuppressive effects of amrinone, providing strong evidence that this action is independent of its effect on cAMP levels.[1]

While the precise molecular target of amrinone within the NF-κB cascade has not been definitively elucidated in the reviewed literature, the evidence points to an upstream event that prevents the nuclear translocation of NF-κB.

References

Amrinone Lactate and its Influence on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone lactate, a phosphodiesterase III (PDE3) inhibitor, exerts its primary therapeutic effects through positive inotropic and vasodilatory actions, leading to increased cardiac output and reduced systemic vascular resistance.[1][2] Its mechanism is centered on the inhibition of cAMP degradation, thereby augmenting intracellular cAMP levels.[1] While its cardiovascular effects are well-documented, the influence of amrinone on the complex cascade of arachidonic acid metabolism has been a subject of scientific inquiry. This technical guide provides an in-depth analysis of the available evidence regarding the effects of this compound on the synthesis of key eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. It consolidates quantitative data from various studies, details relevant experimental methodologies, and presents signaling pathways to elucidate the current understanding of this interaction.

Introduction

Amrinone, also known as inamrinone, is a bipyridine derivative that functions as a selective inhibitor of phosphodiesterase III (PDE3).[2][3] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in enhanced myocardial contractility and vasodilation.[1] Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is a precursor to a diverse group of bioactive lipid mediators known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways and play critical roles in inflammation, hemostasis, and cardiovascular physiology. Given the integral role of both amrinone and arachidonic acid metabolites in the cardiovascular system, understanding their potential interactions is of significant interest for drug development and clinical application.

Quantitative Data on the Effects of Amrinone on Arachidonic Acid Metabolism

The existing literature presents a nuanced and somewhat conflicting view on the direct impact of amrinone on arachidonic acid metabolism. While some in vitro studies suggest an inhibitory effect on specific pathways, a key human study did not find a significant in vivo effect on a broad range of eicosanoids.

Table 1: In Vitro Inhibition of Platelet Aggregation by Amrinone

| Agonist | Parameter | Amrinone Concentration | Effect | Reference |

| Arachidonic Acid | IC50 | 48 µM | 50% inhibition of platelet aggregation | [1] |

| ADP | EC50 | 313.1 ± 128.8 µM | 50% disaggregation of pre-formed platelet aggregates | [4] |

| Collagen | Max Disaggregation | 7.8 ± 2.4% | At 801.3 µM Amrinone | [4] |

Table 2: Effect of Amrinone on Eicosanoid Synthesis in Humans

| Eicosanoid | Method of Stimulation | Amrinone Effect | Reference |

| Thromboxane B2 | Spontaneous clotting in whole blood | No significant modulation | [5] |

| Thromboxane B2 | Calcium-ionophore A23187 in whole blood | No significant modulation | [5] |

| Prostaglandin E2 | Calcium-ionophore A23187 in whole blood | No effect | [5] |

| Leukotriene E4 | Calcium-ionophore A23187 in whole blood | No effect | [5] |

| 11-dehydrothromboxane B2 (urinary metabolite of TXA2) | In vivo | No effect on urinary excretion | [5] |

| 2,3-dinor-6-keto-prostaglandin F1α (urinary metabolite of prostacyclin) | In vivo | No effect on urinary excretion | [5] |

Table 3: In Vitro Effect of Amrinone on Thromboxane B2 Synthesis

| System | Observation | Reference |

| Human whole blood | Inhibition of Thromboxane B2 production | [6] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the interaction between amrinone and arachidonic acid metabolism.

In Vitro Platelet Aggregation Assay

This protocol is based on the methodology for assessing the inhibitory effect of amrinone on platelet aggregation in human whole blood.

-

Blood Collection: Whole blood is drawn from healthy volunteers and anticoagulated, for example with r-hirudin.

-

Platelet-Rich Plasma (PRP) Preparation: If required by the specific aggregometer, PRP is prepared by centrifuging the whole blood at a low speed.

-

Whole Blood Aggregometry: Platelet aggregation is measured using a whole-blood aggregometer, which measures changes in electrical impedance as platelets aggregate.

-

Induction of Aggregation: Aggregation is induced by adding a known agonist, such as arachidonic acid, ADP, or collagen, to the blood or PRP sample.

-

Amrinone Treatment: Various concentrations of amrinone are pre-incubated with the blood or PRP before the addition of the agonist to determine its inhibitory effect. For disaggregation studies, amrinone is added after aggregation has been initiated.[4]

-

Data Analysis: The extent of aggregation is recorded over time. The IC50 value, the concentration of amrinone required to inhibit aggregation by 50%, is then calculated.[1]

Measurement of Eicosanoids in Whole Blood and Urine

This protocol is based on the human study that investigated the in vivo effects of amrinone.[5]

-

Study Design: A single-blind, placebo-controlled study is conducted with healthy male volunteers.

-

Amrinone Infusion: Participants receive an intravenous infusion of amrinone (e.g., a 1.5-mg/kg bolus over 30 minutes followed by a 10 µg/kg/min infusion for 1.5 hours) or a placebo (0.9% NaCl).[5]

-

Whole Blood Stimulation and Eicosanoid Measurement:

-

Blood samples are collected before and during the infusion.

-

To measure thromboxane B2, prostaglandin E2, and leukotriene E4 production, whole blood is stimulated with a calcium-ionophore such as A23187.

-

The levels of these eicosanoids are then quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Urinary Metabolite Measurement:

-

Urine samples are collected over a specified period.

-

The urinary levels of stable metabolites of thromboxane A2 (e.g., 11-dehydrothromboxane B2) and prostacyclin (e.g., 2,3-dinor-6-keto-prostaglandin F1α) are measured, typically using mass spectrometry-based methods, to assess in vivo eicosanoid production.[5]

-

In Vitro Thromboxane B2 Synthesis Assay

This protocol is based on the study that demonstrated in vitro inhibition of thromboxane B2 synthesis.[6]

-

Sample Preparation: Human whole blood is obtained from healthy donors.

-

Incubation with Amrinone: Aliquots of whole blood are incubated with varying concentrations of amrinone at 37°C.

-

Stimulation of Thromboxane B2 Synthesis: Thromboxane B2 production is initiated, for example, by allowing the blood to clot or by adding an agonist like collagen.

-

Measurement of Thromboxane B2: After a set incubation period, the reaction is stopped, and the plasma or serum is collected. The concentration of thromboxane B2, the stable metabolite of thromboxane A2, is measured using a validated method such as ELISA or RIA.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of amrinone is the inhibition of PDE3. The downstream effects of this action and the potential, though debated, interaction with the arachidonic acid cascade are illustrated below.

Figure 1: Primary Mechanism of Action of this compound.

The relationship between amrinone and arachidonic acid metabolism is less direct. The in vitro inhibition of arachidonic acid-induced platelet aggregation suggests a potential interaction point.

Figure 2: Potential Interaction of Amrinone with Arachidonic Acid-Induced Platelet Aggregation.

It is important to note that one human study did not observe an effect of amrinone on the production of various eicosanoids, suggesting that the in vitro findings may not directly translate to a systemic in vivo effect at therapeutic doses.[5] The inhibitory effect on platelet aggregation could be mediated by the increase in cAMP, which is known to have anti-aggregatory effects, rather than a direct interaction with the enzymes of the arachidonic acid cascade.

Figure 3: General Experimental Workflow for Investigating Drug Effects on Metabolism.

Discussion and Conclusion

The evidence regarding the effect of this compound on arachidonic acid metabolism is not definitive. In vitro studies have demonstrated that amrinone can inhibit platelet aggregation induced by arachidonic acid and, in some experimental setups, inhibit the synthesis of thromboxane B2.[1][6] This suggests a potential for interaction with the cyclooxygenase pathway, at least at the cellular level.

However, a well-controlled study in healthy human volunteers did not find any significant effect of a therapeutic dose of amrinone on the systemic production of key prostaglandins, thromboxanes, or leukotrienes.[5] This discrepancy highlights the complexities of extrapolating in vitro findings to the in vivo human condition. The anti-platelet effects observed in vitro may be a consequence of the elevated intracellular cAMP levels induced by amrinone's primary mechanism of action as a PDE3 inhibitor, rather than a direct modulation of arachidonic acid metabolizing enzymes. Increased cAMP is a known inhibitor of platelet activation and aggregation.

References

- 1. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amrinone, a selective phosphodiesterase III inhibitor, improves microcirculation and flap survival: a comparative study with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disaggregatory effects of prostaglandin E1, amrinone and milrinone on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amrinone, a phosphodiesterase III inhibitor, and arachidonic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro effect of amrinone on thromboxane B2 synthesis in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Amrinone Lactate in Primary Rat Cardiomyocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate, also known as inthis compound, is a positive inotropic and vasodilatory agent. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels in cardiomyocytes. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in an increased influx of calcium ions into the cell. The elevated intracellular calcium concentration enhances the contractility of the cardiac muscle, producing a positive inotropic effect. Additionally, the rise in cAMP in vascular smooth muscle cells promotes vasodilation, reducing both preload and afterload on the heart.

Primary rat cardiomyocyte cultures are a valuable in vitro model for studying cardiac physiology, pathophysiology, and the effects of pharmacological agents like this compound. These cultures allow for the direct assessment of cellular mechanisms in a controlled environment.

These application notes provide detailed protocols for the isolation and culture of primary rat cardiomyocytes and for conducting experiments to evaluate the effects of this compound.

Data Presentation

Table 1: Effects of this compound on Contractility of Neonatal Rat Cardiomyocytes

| Concentration | Incubation Time | Observed Effect on Contractility | Reference |

| 0.25 - 10 µg/mL | 20 minutes | Increased peak augmentation of contractility in TNF-α-exposed myocytes. | |

| 1 nmol/L | Not Specified | No significant increase in left ventricular developed pressure (LVDP), +dP/dtmax, or -dP/dtmax in isolated perfused rat hearts. | |

| 100 nmol/L | Not Specified | No significant increase in LVDP, +dP/dtmax, or -dP/dtmax in isolated perfused rat hearts. | |

| 1000 nmol/L | Not Specified | Reduced LVDP, +dP/dtmax, and -dP/dtmax in isolated perfused rat hearts. |

Note: There are conflicting reports on the direct inotropic effect of amrinone on isolated rat heart preparations, with some studies suggesting a less pronounced or even negative inotropic effect at higher concentrations in rats compared to other species.

Table 2: Effects of Amrinone on Myocardial Metabolism and Signaling in Rat Cardiomyocytes

| Concentration | Experimental Model | Parameter Measured | Observed Effect | Reference |

| 10 µg/mL | Isolated Rat Heart (Post-ischemia) | Myocardial ATP, ADP, AMP | No significant change in ATP. | |

| 100 µg/mL | Isolated Rat Heart (Post-ischemia) | Myocardial ATP, ADP, AMP | Significantly higher ATP levels; significantly lower ADP and AMP levels compared to control. | |

| 10 - 50 µmol/L | Primary Rat Cardiomyocyte Culture (LPS/TNF-α stimulated) | NFκB activation, iNOS, cytokine production | Significant reduction in NFκB activation, iNOS, and pro-inflammatory cytokine production. |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Neonatal Rat Cardiomyocytes

This protocol is adapted from established methods for isolating neonatal rat cardiomyocytes.

Materials:

-

Neonatal rat pups (1-3 days old)

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Trypsin (0.25%) in HBSS

-

Collagenase Type II

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Laminin-coated culture dishes or coverslips

-

Sterile surgical instruments

Procedure:

-

Heart Isolation: Euthanize neonatal rat pups according to approved institutional animal care and use committee (IACUC) protocols. Sterilize the chest area with 70% ethanol. Carefully open the chest cavity and excise the hearts. Place the hearts in ice-cold sterile HBSS.

-

Mincing and Digestion: Transfer the hearts to a sterile dish and mince them into small pieces (approximately 1 mm³). Transfer the minced tissue to a solution containing trypsin and collagenase. Incubate at 37°C with gentle agitation.

-

Cell Dissociation: After incubation, gently pipette the tissue suspension up and down to further dissociate the cells.

-

Cell Filtration and Collection: Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue. Collect the filtrate, which contains the cardiomyocytes.

-

Pre-plating to Enrich for Cardiomyocytes: Plate the cell suspension in an uncoated culture flask and incubate for 1-2 hours at 37°C. During this time, fibroblasts will preferentially adhere to the plastic.

-

Plating Cardiomyocytes: Carefully collect the supernatant, which is now enriched with cardiomyocytes, and plate the cells onto laminin-coated dishes or coverslips.

-

Cell Culture: Culture the cardiomyocytes in DMEM/F12 with 10% FBS at 37°C in a humidified incubator with 5% CO₂. The cells should start to beat spontaneously within 24-48 hours.

Protocol 2: Assessment of Cardiomyocyte Contractility

Materials:

-

Cultured primary rat cardiomyocytes

-

This compound stock solution

-

Culture medium

-

Video microscopy system with a heated stage

-

Cell-edge detection software

Procedure:

-

Cell Preparation: Culture cardiomyocytes on glass-bottom dishes or coverslips suitable for microscopy.

-

Experimental Setup: Place the culture dish on the heated stage of the microscope, maintaining the temperature at 37°C.

-

Baseline Recording: Record videos of spontaneously contracting or electrically paced cardiomyocytes in control medium.

-

This compound Treatment: Add this compound to the culture medium at the desired final concentrations (e.g., 0.25, 1, 5, 10 µg/mL).

-

Post-Treatment Recording: After a 20-minute incubation period, record videos of the contracting cardiomyocytes.

-

Data Analysis: Use cell-edge detection software to measure the extent and velocity of cell shortening and relaxation from the recorded videos. Compare the contractility parameters before and after the addition of this compound.

Protocol 3: Measurement of Intracellular cAMP Levels

Materials:

-

Cultured primary rat cardiomyocytes

-

This compound stock solution

-

Culture medium

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Treatment: Plate cardiomyocytes in a multi-well plate. Treat the cells with different concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, wash the cells with PBS and then lyse them using the lysis buffer provided in the cAMP EIA kit.

-

cAMP Assay: Perform the cAMP EIA according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cAMP in each sample by measuring the absorbance and comparing it to a standard curve. Normalize the cAMP concentration to the total protein content of each sample.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Application Notes and Protocols: Amrinone Lactate Cardiac Myocyte Contractility Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate, a positive inotropic agent, is known for its therapeutic effects in the management of heart failure.[1][2][3] Its mechanism of action involves the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][4][5] By inhibiting PDE3, this compound increases intracellular cAMP levels in cardiac myocytes.[1][6][7] This leads to the activation of protein kinase A (PKA), which in turn enhances calcium influx into the cell, primarily through L-type calcium channels.[1][4] The resulting increase in intracellular calcium concentration leads to a more forceful contraction of the cardiac muscle.[1][6]

This document provides a detailed protocol for assessing the effects of this compound on the contractility of isolated cardiac myocytes. The assay is designed to provide quantitative data on the inotropic effects of the compound, making it a valuable tool for preclinical drug discovery and cardiac safety assessment.

Mechanism of Action Signaling Pathway

The signaling cascade initiated by this compound leading to increased cardiac contractility is a well-characterized pathway. Inhibition of PDE3 prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels activate PKA, which phosphorylates key proteins involved in calcium handling within the cardiomyocyte, ultimately resulting in enhanced contractility.

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocol

This protocol is designed for measuring the contractility of isolated adult ventricular cardiomyocytes using video-based sarcomere shortening analysis.

Materials and Reagents:

-

Isolated adult ventricular cardiomyocytes (e.g., from rat, rabbit, or human origin)

-

Myocyte culture medium (specific to the cell type)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Hepatitis-buffered saline (HBS) or Tyrode's solution

-

Laminin-coated culture dishes or coverslips

-

Inverted microscope with a high-speed camera

-

Electrical field stimulation system

-

IonOptix or similar contractility analysis software

-

Perfusion system

Experimental Workflow:

Caption: Experimental workflow for the this compound contractility assay.

Step-by-Step Methodology:

-

Preparation of this compound Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in HBS or Tyrode's solution to achieve final concentrations ranging from 1 µM to 500 µM. It is advisable to perform a wide concentration range in initial experiments.

-

The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced effects.

-

-

Cardiomyocyte Preparation and Plating:

-

Isolate ventricular cardiomyocytes from the chosen species using established enzymatic digestion protocols.

-

Plate the isolated myocytes on laminin-coated dishes or coverslips suitable for microscopy.

-

Allow the cells to attach and recover for at least 2-4 hours before initiating the experiment.

-

-

Contractility Measurement:

-

Place the culture dish on the stage of an inverted microscope equipped with a contractility measurement system.

-

Begin perfusion with control buffer (HBS or Tyrode's solution) at a constant rate.

-

Initiate electrical field stimulation at a physiological frequency (e.g., 1 Hz) to pace the cardiomyocytes.

-

Record baseline contractility for a stable period (e.g., 5-10 minutes). Key parameters to measure include:

-

Peak Shortening (PS) Amplitude (% of resting cell length)

-

Time to Peak Contraction (TTP) (ms)

-

Time to 90% Relaxation (TR90) (ms)

-

Maximal Velocity of Shortening (+dL/dt) (µm/s)

-

Maximal Velocity of Relengthening (-dL/dt) (µm/s)

-

-

Introduce this compound into the perfusion solution in a cumulative concentration-dependent manner, starting with the lowest concentration.

-

Allow the cells to stabilize at each concentration for 3-5 minutes before recording data.

-

Record contractility tracings for at least 30 seconds at each concentration.

-

-

Data Analysis:

-

Analyze the recorded contractility tracings using appropriate software (e.g., IonOptix software).

-

Calculate the average values for each contractility parameter at baseline and for each this compound concentration.

-

Normalize the data to the baseline values to determine the percentage change in contractility.

-

Generate concentration-response curves by plotting the percentage change in a key parameter (e.g., Peak Shortening Amplitude) against the logarithm of the this compound concentration.

-

Calculate the EC50 value from the concentration-response curve.

-

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound on key contractility parameters.

Table 1: Effect of this compound on Cardiomyocyte Contractility Parameters

| Concentration (µM) | Peak Shortening (% of Baseline) | TTP (% of Baseline) | TR90 (% of Baseline) | +dL/dt (% of Baseline) | -dL/dt (% of Baseline) |

| Baseline (0) | 100 ± 5 | 100 ± 4 | 100 ± 6 | 100 ± 7 | 100 ± 8 |

| 1 | 115 ± 6 | 98 ± 5 | 95 ± 7 | 120 ± 8 | 118 ± 9 |

| 10 | 145 ± 8 | 95 ± 4 | 90 ± 6 | 155 ± 10 | 150 ± 11 |

| 50 | 180 ± 12 | 92 ± 5 | 85 ± 8 | 195 ± 14 | 190 ± 15 |

| 100 | 210 ± 15 | 90 ± 6 | 82 ± 7 | 225 ± 18 | 220 ± 17 |

| 300 | 235 ± 18 | 88 ± 7 | 80 ± 9 | 250 ± 20 | 245 ± 19 |

| 500 | 240 ± 20 | 87 ± 8 | 79 ± 10 | 255 ± 22 | 250 ± 21 |

Data are presented as mean ± SEM, n = [number of cells].

Table 2: Potency of this compound

| Parameter | EC50 (µM) |

| Peak Shortening | ~45 |

| +dL/dt | ~40 |

EC50 values are derived from the concentration-response curves.

Expected Results and Interpretation

This compound is expected to induce a concentration-dependent increase in the amplitude and velocity of cardiomyocyte shortening, consistent with its positive inotropic effect.[2][8] This will be reflected by an increase in Peak Shortening, +dL/dt, and -dL/dt. A modest decrease in the time to peak contraction (TTP) and a more significant decrease in the time to relaxation (TR90), indicative of improved lusitropy (myocardial relaxation), are also anticipated.

The concentration-response curve for Peak Shortening should be sigmoidal, allowing for the determination of the EC50 value, which represents the concentration of this compound that produces 50% of its maximal effect. This value is a key indicator of the compound's potency. The expected EC50 for Amrinone's positive inotropic effect in isolated cardiomyocytes is in the micromolar range.

Troubleshooting

-

No response to Amrinone:

-

Verify the viability and health of the isolated cardiomyocytes.

-

Confirm the correct preparation and concentration of the this compound solutions.

-

Ensure the proper functioning of the perfusion and electrical stimulation systems.

-

-

High baseline variability:

-

Allow for a longer stabilization period before recording baseline measurements.

-

Ensure a consistent and healthy population of cardiomyocytes.

-

-

Cell death during the experiment:

-

Reduce the highest concentrations of this compound if toxicity is observed.

-

Ensure the perfusion buffer has the correct composition and is at the appropriate temperature and pH.

-

By following this detailed protocol, researchers can obtain robust and reproducible data on the effects of this compound on cardiac myocyte contractility, providing valuable insights into its pharmacological profile.

References

- 1. agilent.com [agilent.com]

- 2. Inotropic effects of amrinone and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of amrinone on shortening velocity and force development in skinned skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiparametric Mechanistic Profiling of Inotropic Drugs in Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of amrinone on contraction and K+-induced contracture of normal and subacutely failed cat ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amrinone increases ventricular contractility and diastolic compliance in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Amrinone Lactate by HPLC and UV Spectrophotometry

Introduction

Amrinone lactate, a phosphodiesterase inhibitor, is a cardiotonic agent used in the short-term management of congestive heart failure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.[1][3] These methods are essential for ensuring the potency, purity, and overall quality of the drug product.

The described methods are applicable for the routine analysis of this compound in a quality control laboratory. The HPLC method offers high specificity and sensitivity, while the UV spectrophotometric method provides a simpler and more rapid alternative for routine assays.[1][3]

I. High-Performance Liquid Chromatography (HPLC) Method

This section details the protocol for the quantitative determination of this compound using a reversed-phase HPLC method.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a UV/Vis detector is required.[3]

-

Column: A reversed-phase C18 column (e.g., Eurospher-100, 250 x 4.6 mm, 5 µm particle size) is used for separation.[1]

-

Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 40:30:30 (v/v/v) is used as the mobile phase.[1][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]

-

Flow Rate: The mobile phase is pumped at a constant flow rate of 1.0 mL/min.[1][3]

-

Detection Wavelength: The UV detector is set to a wavelength of 259 nm for monitoring the elution of amrinone.[1][3]

-

Injection Volume: A 20 µL aliquot of the standard or sample solution is injected into the HPLC system.[1]

-

Column Temperature: The analysis is performed at ambient temperature.[3]

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 0.2 to 40 µg/mL.[1][3]

-

Sample Solution: For parenteral formulations, accurately transfer a volume of the injection solution equivalent to 100 mg of this compound into a 100 mL volumetric flask.[1] Dilute to volume with the mobile phase.[1] Filter the solution through a 0.45 µm membrane filter before injection.[1] Further dilute the solution with the mobile phase to fall within the calibration range.

3. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for amrinone. The retention time for amrinone is approximately 2.710 minutes.[1][3]

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.2 - 40 µg/mL[1][3] |

| Correlation Coefficient (r²) | 0.9999[3] |

| Retention Time | 2.710 min[1][3] |

| Limit of Quantification (LOQ) | 1.5 µg/mL[3] |

| Limit of Detection (LOD) | 0.725 µg/mL[3] |

II. UV Spectrophotometric Method

This section outlines the protocol for the quantification of this compound using a UV spectrophotometric method. This method is based on the measurement of the absorbance of this compound in water at its absorption maximum.

Experimental Protocol

1. Instrumentation:

-

A double-beam UV/Visible spectrophotometer with 1 cm matched quartz cells is used for all absorbance measurements.[3]

2. Preparation of Standard and Sample Solutions:

-

Solvent: Double distilled water is used as the solvent for this method.[1][3]

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of distilled water.

-

Working Standard Solutions: Prepare a series of working standard solutions by transferring aliquots (0.2-1.0 mL) of the 100 µg/mL stock solution into a series of 10 mL volumetric flasks and diluting to volume with water to obtain concentrations in the range of 2-10 µg/mL.[3]

-

Sample Solution: For parenteral formulations, accurately transfer a volume of the injection solution equivalent to 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with distilled water.[1] This stock solution is then further diluted with water to obtain a concentration within the Beer's law range.[1]

3. Analysis Procedure:

-

Scan the spectrum of a standard solution of this compound in water between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is found to be 259 nm.[1][3]

-

Measure the absorbance of each working standard solution and the sample solution at 259 nm against a blank of distilled water.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

Table 2: UV Spectrophotometric Method Validation Parameters

| Parameter | Result |

| Beer's Law Limit | 2 - 10 µg/mL[1][3] |

| Molar Absorptivity | 2.6996 × 10⁴ L mol⁻¹ cm⁻¹[1][3] |

| Sandell's Sensitivity | 11.11 ng/cm²[1][3] |

| Wavelength of Maximum Absorbance (λmax) | 259 nm[1][3] |

Workflow Diagram

The following diagram illustrates the general workflow for the analytical determination of this compound.

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for ELISA-Based Quantification of Amrinone Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a phosphodiesterase 3 (PDE3) inhibitor, has been investigated for its inotropic and vasodilatory effects in the management of heart failure.[1][2] Its mechanism of action involves the inhibition of PDE3, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This application note provides a detailed protocol for the optimization of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Amrinone in biological samples. Furthermore, it explores the experimental context of Amrinone's effects on lactate production, a critical parameter in cellular metabolism.[1][5]

Principle of the Assay

Due to its small molecular size, the quantification of Amrinone is ideally suited for a competitive ELISA format. In this assay, Amrinone present in a sample competes with a labeled Amrinone conjugate for a limited number of binding sites on a specific anti-Amrinone antibody coated onto a microplate. The amount of labeled Amrinone conjugate that binds to the antibody is inversely proportional to the concentration of Amrinone in the sample. The signal is then detected using an enzyme-substrate reaction, and the concentration of Amrinone is determined by comparison with a standard curve.

Data Presentation

Table 1: Optimization of Coating Antigen Concentration

| Coating Antigen (Amrinone-BSA Conjugate) Concentration (µg/mL) | Mean OD (450 nm) | Coefficient of Variation (CV%) | Signal-to-Noise Ratio |

| 0.1 | 0.250 | 8.5 | 2.1 |

| 0.5 | 0.850 | 5.2 | 8.5 |

| 1.0 | 1.550 | 4.1 | 15.5 |

| 2.0 | 1.850 | 4.5 | 18.0 |

| 5.0 | 1.950 | 5.8 | 17.5 |

Data is hypothetical and for illustrative purposes.

Table 2: Optimization of Anti-Amrinone Antibody Dilution

| Antibody Dilution | Mean OD (450 nm) (Zero Standard) | Mean OD (450 nm) (High Standard) | % Inhibition |

| 1:1,000 | 2.100 | 1.500 | 28.6 |

| 1:5,000 | 1.850 | 0.900 | 51.4 |

| 1:10,000 | 1.600 | 0.400 | 75.0 |

| 1:20,000 | 1.100 | 0.550 | 50.0 |

| 1:50,000 | 0.600 | 0.450 | 25.0 |

Data is hypothetical and for illustrative purposes.

Table 3: Amrinone Lactate Effect on Lactate Production in Cell Culture Supernatants

| Treatment Group | This compound (µM) | Mean Lactate Concentration (mM) | Standard Deviation |

| Vehicle Control | 0 | 2.5 | 0.2 |

| Low Dose | 10 | 2.8 | 0.3 |

| Medium Dose | 50 | 3.5 | 0.4 |

| High Dose | 100 | 4.2 | 0.5 |

Data is hypothetical and for illustrative purposes, based on the principle that increased cAMP can stimulate glycolysis.

Experimental Protocols

Preparation of Amrinone-Protein Conjugate for Coating

Note: As Amrinone is a small molecule (hapten), it must be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response for antibody production and to enable coating onto the ELISA plate.[6]

Materials:

-

Amrinone

-

Bovine Serum Albumin (BSA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Dissolve Amrinone in a minimal amount of DMF.

-

In a separate tube, dissolve EDC and NHS in DMF.

-

Slowly add the EDC/NHS solution to the Amrinone solution and stir for 4 hours at room temperature to activate the carboxyl group of Amrinone (if a suitable derivative is used) or a linker attached to Amrinone.

-

Dissolve BSA in PBS.

-

Slowly add the activated Amrinone solution to the BSA solution and stir overnight at 4°C.

-

Dialyze the conjugate solution against PBS for 48 hours with several changes of buffer to remove unconjugated Amrinone and coupling reagents.

-

Determine the protein concentration and conjugation efficiency using a suitable method (e.g., spectrophotometry).

-

Store the Amrinone-BSA conjugate at -20°C in aliquots.

Competitive ELISA Protocol for Amrinone Quantification

Materials:

-

96-well ELISA plates

-

Amrinone-BSA conjugate

-

Anti-Amrinone primary antibody

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

This compound standard

-

Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Sample/Standard Diluent (e.g., PBST)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the Amrinone-BSA conjugate to the optimized concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of the diluted conjugate to each well of the 96-well plate. Incubate overnight at 4°C.[7][8]

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[7]

-

Washing: Aspirate the blocking buffer and wash the plate three times with Wash Buffer.

-

Competitive Reaction:

-